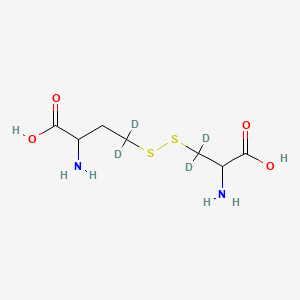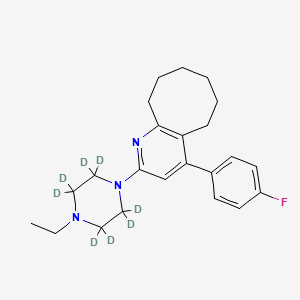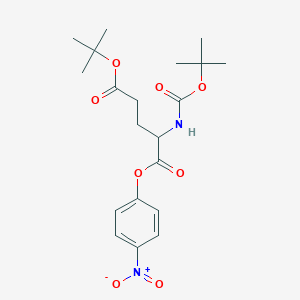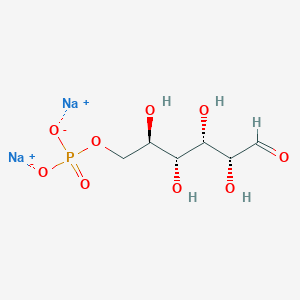
D-Glucose 6-phosphate (disodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose 6-phosphate (disodium salt): is an organic compound with the molecular formula C6H14NaO9P. It is a phosphorylated sugar that plays a crucial role in cellular metabolism. This compound is a key intermediate in both the glycolysis and pentose phosphate pathways, making it essential for energy production and biosynthesis in cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : D-Glucose 6-phosphate (disodium salt) can be synthesized by reacting D-glucose 6-phosphate with sodium bicarbonate. The reaction proceeds as follows: [ \text{D-Glucose 6-phosphate} + \text{Sodium bicarbonate} \rightarrow \text{D-Glucose 6-phosphate (disodium salt)} + \text{CO}_2 + \text{H}_2\text{O} ] This reaction typically occurs under mild conditions, with the reactants dissolved in water .
Industrial Production Methods: : In industrial settings, D-Glucose 6-phosphate (disodium salt) is produced through enzymatic phosphorylation of glucose using hexokinase or glucokinase, followed by neutralization with sodium hydroxide to form the disodium salt. This method ensures high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: D-Glucose 6-phosphate (disodium salt) can undergo oxidation to form 6-phosphogluconate in the presence of glucose-6-phosphate dehydrogenase.
Reduction: It can be reduced to form sorbitol-6-phosphate under specific conditions.
Substitution: The phosphate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Glucose-6-phosphate dehydrogenase, NADP+.
Reduction: Specific reducing agents like sodium borohydride.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: 6-Phosphogluconate.
Reduction: Sorbitol-6-phosphate.
Substitution: Various substituted glucose derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology
- Plays a vital role in cellular metabolism, particularly in glycolysis and the pentose phosphate pathway.
- Used in studies related to metabolic disorders and enzyme deficiencies.
Medicine
- Investigated for its potential in treating glucose-6-phosphate dehydrogenase deficiency.
- Used in diagnostic assays for metabolic diseases.
Industry
- Employed in the production of biofuels and bioplastics through microbial fermentation processes.
- Utilized in the synthesis of various biochemical reagents .
Mecanismo De Acción
D-Glucose 6-phosphate (disodium salt) exerts its effects primarily through its role as a substrate for various enzymes. In glycolysis, it is converted to fructose-6-phosphate by phosphoglucose isomerase. In the pentose phosphate pathway, it is oxidized by glucose-6-phosphate dehydrogenase to produce 6-phosphogluconate and NADPH. These pathways are crucial for energy production, biosynthesis, and maintaining redox balance in cells .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose 1-phosphate: Another phosphorylated glucose derivative involved in glycogen synthesis and breakdown.
Fructose 6-phosphate: An intermediate in glycolysis and gluconeogenesis.
Sorbitol-6-phosphate: A reduced form of glucose-6-phosphate involved in the polyol pathway.
Uniqueness: : D-Glucose 6-phosphate (disodium salt) is unique due to its dual role in both glycolysis and the pentose phosphate pathway. This dual functionality makes it a critical molecule for cellular metabolism and energy production .
Propiedades
Fórmula molecular |
C6H11Na2O9P |
|---|---|
Peso molecular |
304.10 g/mol |
Nombre IUPAC |
disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2/t3-,4+,5+,6+;;/m0../s1 |
Clave InChI |
VQLXCAHGUGIEEL-FAOVPRGRSA-L |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


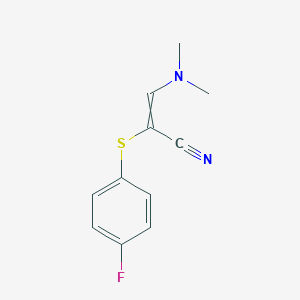



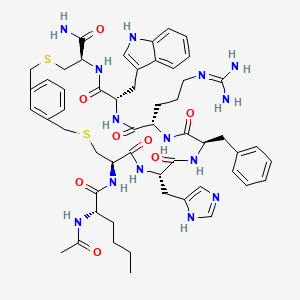
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12428942.png)
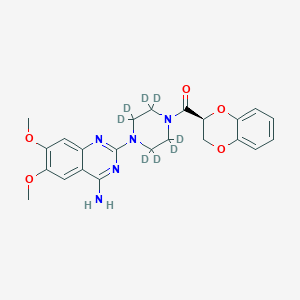
![4-methyl-7-[(3R,4S,5S)-3,4,5-trihydroxythian-2-yl]oxychromen-2-one](/img/structure/B12428960.png)


![Methyl hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B12429001.png)
